molecular formula C16H32N4O2 B061241 2,2'-Azobis(n-butyl-2-methylpropionamide) CAS No. 195520-32-2

2,2'-Azobis(n-butyl-2-methylpropionamide)

Cat. No. B061241
CAS RN: 195520-32-2
M. Wt: 312.45 g/mol
InChI Key: SFLRURCEBYIKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Azobis(n-butyl-2-methylpropionamide), commonly known as AIBN, is a white crystalline powder that is widely used in the field of polymer chemistry. It is an organic compound that is soluble in most organic solvents and is primarily used as a radical initiator in the polymerization process. AIBN is a highly effective initiator and is commonly used in the production of synthetic rubbers, resins, and plastics.

Mechanism of Action

AIBN works as a radical initiator by decomposing into two free radicals when heated or exposed to light. These free radicals then initiate the polymerization process by reacting with monomers, which leads to the formation of polymer chains. The reaction mechanism involves the formation of a nitrogen-centered radical, which then reacts with the double bond of the monomer to form a carbon-centered radical.
Biochemical and Physiological Effects:
AIBN is not known to have any significant biochemical or physiological effects on the human body. However, it is important to handle this compound with care as it can be hazardous if ingested or inhaled.

Advantages and Limitations for Lab Experiments

The use of AIBN as a radical initiator has several advantages, such as its high efficiency and the ability to initiate polymerization at low temperatures. However, AIBN has some limitations, such as its sensitivity to heat and light, which can cause premature decomposition. Additionally, AIBN can be hazardous if not handled properly, and its use requires proper safety precautions.

Future Directions

1. The development of new and more efficient radical initiators that are less sensitive to heat and light.
2. The investigation of the use of AIBN in the production of new types of polymers and composites.
3. The study of the mechanism of action of AIBN and its interaction with other compounds.
4. The exploration of the potential use of AIBN in other fields, such as medicine and agriculture.
In conclusion, AIBN is a crucial compound in the field of polymer chemistry and has a wide range of applications in the production of industrial products. Its use in scientific research has led to significant advances in the field of polymerization and has opened up new avenues for research. While AIBN has some limitations, its advantages make it an essential component in many laboratory experiments. As research in this field continues, new and innovative uses for AIBN are likely to emerge.

Scientific Research Applications

AIBN is widely used in scientific research as a radical initiator for various polymerization reactions. It is also used in the synthesis of organic compounds and as a cross-linking agent in the production of polymers. AIBN is an essential component in the production of many industrial products such as adhesives, coatings, and composites.

properties

CAS RN

195520-32-2

Product Name

2,2'-Azobis(n-butyl-2-methylpropionamide)

Molecular Formula

C16H32N4O2

Molecular Weight

312.45 g/mol

IUPAC Name

N-butyl-2-[[1-(butylamino)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide

InChI

InChI=1S/C16H32N4O2/c1-7-9-11-17-13(21)15(3,4)19-20-16(5,6)14(22)18-12-10-8-2/h7-12H2,1-6H3,(H,17,21)(H,18,22)

InChI Key

SFLRURCEBYIKSS-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C(C)(C)N=NC(C)(C)C(=O)NCCCC

Canonical SMILES

CCCCNC(=O)C(C)(C)N=NC(C)(C)C(=O)NCCCC

synonyms

2,2'-AZOBIS(N-BUTYL-2-METHYLPROPIONAMIDE)

Origin of Product

United States

Synthesis routes and methods

Procedure details

34.9 Grams of n-butylamine is mixed with 50 g of 2,2'-azobis (2-methyl propionate), and 10 g of 28% sodium methoxide solution in methanol is dropwise added thereto with stirring, followed by conducting a reaction at room temperature with stirring for 6 hours and keeping standing overnight. 100 Milliliter of water is added to the reaction solution and cooled to 10° C. to precipitate crystals. The crystals are recovered by filtration and dried to give 58.0 g (yield 85.5%) of 2,2'-azobis [N-butyl-2-methyl propionamide] as pale yellow crystal. The solubility is shown in Table 1.
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2,2'-azobis (2-methyl propionate)
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50 g
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10 g
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